Circumcircumpyrene
Description
Properties
Molecular Formula |
C80H22 |
|---|---|
Molecular Weight |
983 g/mol |
IUPAC Name |
triacontacyclo[18.18.14.1425,32.339,41.234,37.243,46.248,51.123,52.04,40.06,42.08,44.011,45.013,47.015,49.018,50.455,57.027,70.030,69.053,75.054,74.056,80.058,77.059,65.060,61.062,64.063,68.066,78.067,72.071,76.073,79]octaconta-1(38),2,4,6(42),7,9,11,13(47),14,16,18,20(52),21,23,25(76),26,28,30,32(63),33,35,37(61),39,41(58),43(57),44,46(56),48(55),49,51(54),53(75),59,62(64),65,67,69,71,73,77,79-tetracontaene |
InChI |
InChI=1S/C80H22/c1-5-27-15-35-19-31-9-10-32-21-37-17-29-7-3-25-14-26-4-8-30-18-38-22-34-12-11-33-20-36-16-28-6-2-24-13-23(1)39-43(27)57-51(35)61-47(31)48(32)63-53(37)59-45(29)41(25)56-42(26)46(30)60-54(38)64-50(34)49(33)62-52(36)58-44(28)40(24)55(39)65-67(57)75-71(61)73(63)77-69(59)66(56)70(60)78-74(64)72(62)76(68(58)65)79(75)80(77)78/h1-22H |
InChI Key |
NGMKMSWTTZJHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C8C2=C(C=C2C8=C8C(=CC%10=C%11C8=C7C7=C8C%11=C%11C(=C%10)C=CC%10=C%11C%11=C8C8=C%12C%13=C%11C(=C%10)C=CC%13=CC%10=C%12C%11=C%12C8=C7C5=C6C%12=C4C4=C%11C(=C%10)C=CC4=C3)C=C2)C=C1C=C9 |
Origin of Product |
United States |
Synthetic Methodologies and Precursors for Circumcircumpyrene Architectures
Transition-Metal Catalyzed Alkyne Benzannulation: An Unprecedented Synthetic Route to Circumpyrene (B1261850)
A pivotal advancement in the synthesis of large nanographenes featuring zigzag edges has been the application of transition-metal catalyzed alkyne benzannulation. mdpi.com This powerful technique has been instrumental in building complex aromatic systems, including the precursors essential for circumcircumpyrene synthesis. acs.org
Starting Materials and Substrate Design (e.g., Dibenzo[hi,st]ovalene Derivatives)
The rational design of starting materials is fundamental to a successful synthesis. Dibenzo[hi,st]ovalene (DBOV) derivatives have been identified as crucial precursors in the journey toward this compound. acs.org Specifically, 3,11-dibromo-6,14-dimesityldibenzo[hi,st]ovalene serves as a key starting block. acs.org The synthesis of DBOV derivatives themselves has been the subject of optimization, with efficient routes developed to produce them in scalable quantities. acs.orgmpg.deresearchgate.net These precursors, featuring strategically placed functional groups, are designed to undergo subsequent cyclization reactions to form the extended aromatic structure of this compound. acs.org For instance, the introduction of ethynyl (B1212043) groups at specific positions on the DBOV core sets the stage for intramolecular alkyne benzannulation. acs.org
Reaction Mechanisms and Catalytic Considerations
The core of this synthetic strategy lies in the transition-metal catalyzed benzannulation of alkynes. mdpi.com One successful approach involves a palladium-catalyzed direct annulation of diphenylacetylene (B1204595) with dibrominated DBOV. acs.org This reaction effectively fuses new benzene (B151609) rings onto the bay regions of the DBOV core, thereby constructing the this compound skeleton. acs.org
Another powerful method is the rhodium-catalyzed [2+2+2] cycloaddition of alkynes. nih.govnih.gov This process involves the catalytic cyclotrimerization of three alkyne units to forge a new benzene ring. nih.gov In the context of nanographene synthesis, this can be an intramolecular reaction where tethered alkyne groups on a large PAH precursor react to form additional fused rings. mdpi.com The choice of catalyst is critical, with cationic rhodium(I) complexes often proving effective for these transformations. researchgate.net The proposed mechanism typically involves the formation of a rhodacyclopentadiene intermediate, which then incorporates the third alkyne to yield the aromatic ring and regenerate the active catalyst. nih.gov
Exploration of Alternative Synthetic Strategies (e.g., Diels-Alder Cycloaddition Approaches)
While transition-metal catalysis is a prominent method, researchers continue to investigate other synthetic avenues. The Diels-Alder cycloaddition, a [4+2] reaction between a diene and a dienophile, is a classic and powerful tool for forming six-membered rings and has been employed in the synthesis of various PAHs. nih.govnih.gov This strategy has been successfully used to create a fully zigzag-edged circumanthracene (B1252321) from a peri-tetracene derivative. researchgate.net The bay regions of PAHs can act as dienes, reacting with dienophiles like acetylene (B1199291) gas or diethyl acetylenedicarboxylate (B1228247) to extend the π-system. rsc.orgresearchgate.netrsc.org However, the application of this method to larger, more complex systems like this compound requires the design of intricate precursors and can be hampered by the need for high reaction temperatures and the possibility of undesired side reactions. nih.gov
Comparative Analysis of Synthetic Routes for Multizigzag-Edged Nanographenes
The synthesis of nanographenes with zigzag edges is a vibrant area of research, with several distinct strategies being pursued. researchgate.netresearcher.life In addition to the methods discussed above, other important techniques include Scholl reactions (oxidative cyclodehydrogenation) and on-surface synthesis. nii.ac.jp
| Synthetic Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Transition-Metal Catalyzed Alkyne Benzannulation | Constructs new benzene rings from alkyne precursors using catalysts like palladium or rhodium. mdpi.comacs.orgresearchgate.netnih.gov | Often proceeds with high regioselectivity and under milder conditions than some classical methods. mdpi.com | Catalyst cost and sensitivity, and the potential for side reactions can be drawbacks. |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction that forms six-membered rings. nih.govnih.gov | A well-established and versatile reaction in organic synthesis. researchgate.net | Frequently requires high temperatures and can be subject to reversible reactions. nih.gov |
| Scholl Reaction | Forms intramolecular C-C bonds through oxidative cyclodehydrogenation, typically using a Lewis acid and an oxidant. | Can create multiple bonds in a single step, leading to rapid increases in molecular complexity. | Often suffers from a lack of selectivity and can produce complex mixtures of products under harsh reaction conditions. |
| On-Surface Synthesis | Utilizes a solid surface, often under ultra-high vacuum, to guide the reaction of precursor molecules. nii.ac.jp | Can produce atomically precise nanostructures that are difficult to obtain through solution-phase chemistry. nii.ac.jp | Generally limited to very small scales and requires specialized equipment. |
Each of these synthetic methodologies possesses unique strengths and weaknesses. The selection of a particular route is often dictated by the specific molecular target, the desired substitution patterns, and the availability of starting materials. For complex, multizigzag-edged nanographenes like this compound, solution-phase methods such as transition-metal catalyzed alkyne benzannulation currently represent a more viable path for obtaining sufficient quantities for detailed characterization and exploration of their potential applications. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of Circumcircumpyrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of large PAHs in solution. For molecules like circumcircumpyrene, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each proton and carbon atom, respectively. The number of unique signals, their chemical shifts (δ), coupling patterns, and relative integrations in the ¹H NMR spectrum reveal the symmetry of the molecule and the connectivity of its hydrogen atoms. Similarly, ¹³C NMR, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies the number of distinct carbon environments.
Due to the extensive π-conjugation in large PAHs, proton signals typically appear in the downfield region of the ¹H NMR spectrum (typically δ 7-10 ppm). The significant challenge in characterizing large, often poorly soluble, PAHs is spectral overlap, where multiple signals crowd a narrow chemical shift range. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are therefore essential to unambiguously assign the signals and piece together the molecular framework. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Large Nanographene (C₆₄ Derivative) Data is conceptual and based on typical values for large PAHs.
| Technique | Observed Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | δ 8.5 - 9.5 | Signals corresponding to protons on the periphery of the aromatic core. The specific shifts and splitting patterns would confirm the connectivity and symmetry. |
| δ 7.2 - 7.8 | Signals from protons on substituent groups, if present. | |
| ¹³C NMR | δ 120 - 150 | A multitude of signals for the sp²-hybridized carbon atoms of the polycyclic framework. The number of distinct signals reflects the molecular symmetry. |
High-Resolution Mass Spectrometry for Molecular Weight and Compositional Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a newly synthesized PAH. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited for large, non-volatile molecules like this compound. rsc.orgscispace.com
In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise mass determination. The high resolution of this technique enables the differentiation between molecules with very similar nominal masses but different elemental compositions. For this compound (C₈₀H₂₂), HRMS would be expected to show a molecular ion peak corresponding to its calculated monoisotopic mass, confirming its elemental formula. rsc.org
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z in HRMS | Technique |
| This compound | C₈₀H₂₂ | 982.1722 | [M]⁺ or [M+H]⁺ at ~982.17 | MALDI-TOF |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
When suitable crystals are obtained, they are bombarded with monochromatic X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be determined. researchgate.net For a molecule like this compound, SCXRD would unequivocally confirm its planar, highly symmetric structure. The analysis would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions like π-π stacking. researchgate.netrsc.orgiucr.org For example, the crystal structure of hexabenzo[bc,ef,hi,kl,no,qr]coronene, another large PAH, was successfully determined, revealing key structural parameters. acs.org
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Large Planar PAH This data is representative and based on known structures of large PAHs like hexabenzocoronene.
| Parameter | Typical Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| C-C Bond Lengths | ~1.38 - 1.46 Å | Confirms the aromatic character; variations can indicate localized aromaticity. researchgate.net |
| Molecular Geometry | Planar or near-planar | Confirms the expected flat structure of the nanographene sheet. |
| Intermolecular Packing | π-π stacking, herringbone motifs | Reveals how molecules interact in the solid state, influencing material properties. |
| π-π Stacking Distance | ~3.3 - 3.5 Å | A characteristic distance for non-covalent interactions between aromatic rings. d-nb.info |
Complementary Spectroscopic Techniques in the Characterization of Complex PAHs
While NMR, HRMS, and SCXRD are the primary methods for structural elucidation, a range of other spectroscopic techniques provide complementary and valuable information about the electronic and vibrational properties of large PAHs.
UV-Vis-NIR Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. Large, conjugated systems like this compound exhibit strong absorption bands that can extend from the ultraviolet (UV) through the visible and into the near-infrared (NIR) region, which is indicative of a small HOMO-LUMO gap. scispace.comd-nb.info
Fluorescence Spectroscopy: Many PAHs are highly fluorescent, emitting light after being excited by UV or visible light. The emission spectrum is characteristic of the molecule's electronic structure and can be used for highly sensitive detection. shimadzu-webapp.eujasco-global.comnih.govusra.eduacs.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies provide a "fingerprint" of the molecule based on the vibrations of its chemical bonds. researchgate.netacs.org IR spectroscopy is particularly sensitive to the C-H bending modes at the edges of the PAH structure, while Raman spectroscopy is effective for probing the C-C vibrations within the graphitic core. epa.govcombustion-institute.itrsc.org The combination of both techniques offers a comprehensive vibrational profile.
These complementary methods, when used in concert, provide a rich dataset that not only confirms the identity and structure of complex PAHs like this compound but also illuminates the electronic properties that make them promising candidates for advanced materials and nanoelectronics.
Computational and Theoretical Investigations of Circumcircumpyrene S Electronic Structure and Reactivity
Quantum Chemical Computations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies
Quantum chemical computations are indispensable tools for predicting the molecular and electronic properties of complex molecules like circumcircumpyrene. Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are the most common and effective methods for such investigations.
Basis Set Selection and Functional Application in this compound Modeling
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For large PAHs such as this compound, a balance between computational cost and accuracy is crucial.
Basis Set Selection: A common choice for molecules of this nature would be Pople-style basis sets, such as 6-31G(d,p) or larger sets like 6-311+G(d,p) , which include polarization and diffuse functions to accurately describe the electron distribution, particularly the delocalized π-system. For even greater accuracy, correlation-consistent basis sets like Ahlrichs' def2-TZVP could be employed.
Functional Application: The selection of the exchange-correlation functional is critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often preferred for their accuracy in describing the electronic structure of PAHs.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for a broad range of systems. oup.com
PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional that can offer improved performance for certain properties.
CAM-B3LYP: This is a range-separated hybrid functional that is particularly well-suited for describing long-range interactions and charge-transfer excitations, which can be important in large, conjugated systems.
ωB97X-D: This is a range-separated hybrid functional that also includes empirical dispersion corrections, making it suitable for accurately modeling the non-covalent interactions that can be significant in large PAHs.
A comparative study using several functional and basis set combinations would be the ideal approach to ensure the reliability of the computed properties of this compound.
Electronic Absorption Spectra Simulation and Prediction (UV/Visible Region)
The electronic absorption spectrum of this compound in the UV/Visible region would be simulated using TD-DFT calculations. This method provides information about the vertical excitation energies and the corresponding oscillator strengths, which determine the intensity of the absorption bands.
The simulation process would involve:
Ground-State Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule using a chosen DFT functional and basis set.
TD-DFT Calculation: Following the geometry optimization, a TD-DFT calculation is performed on the optimized structure to compute the electronic transitions.
Spectral Analysis: The calculated excitation energies (in eV or nm) and their corresponding oscillator strengths are then used to generate a theoretical UV/Vis spectrum. Each electronic transition is typically broadened using a Gaussian or Lorentzian function to simulate the experimental band shapes.
For a molecule like this compound, with its extensive π-conjugation, strong absorptions in the visible and near-UV regions would be expected. The analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) would provide insights into the nature of these absorptions.
Analysis of Charge State Distributions (Neutral, Cationic, Anionic) and Their Spectroscopic Signatures
The study of the charged states of this compound—its cation (positive ion) and anion (negative ion)—is crucial for understanding its redox properties and its behavior in various chemical and physical environments.
DFT calculations would be performed to optimize the geometries of the neutral, cationic, and anionic species of this compound. The analysis would focus on:
Ionization Potential and Electron Affinity: The energies of the neutral, cationic, and anionic species would be used to calculate the vertical and adiabatic ionization potential and electron affinity. These values are fundamental indicators of the molecule's ability to lose or gain an electron.
Spin Density Distribution: For the open-shell cationic and anionic species, the spin density distribution would be analyzed to identify the regions of the molecule that are most affected by the removal or addition of an electron.
Spectroscopic Signatures: TD-DFT calculations would be carried out for the optimized geometries of the cation and anion to predict their electronic absorption spectra. These spectra would likely show significant shifts compared to the neutral molecule due to the altered electronic structure. Comparing the theoretical spectra of the neutral, cationic, and anionic forms would provide distinct spectroscopic signatures for each charge state.
Theoretical Exploration of Aromaticity in this compound
The concept of aromaticity is central to the chemistry of PAHs. For a large and complex system like this compound, understanding the local and global aromatic character is essential for predicting its stability and reactivity.
Anisotropy of the Induced Current Density (ACID) Calculations
Anisotropy of the Induced Current Density (ACID) is a powerful computational method used to visualize and quantify aromaticity. It calculates the ring currents induced in a molecule when it is placed in an external magnetic field perpendicular to the molecular plane.
Diatropic Currents: Clockwise ring currents are diatropic and are a hallmark of aromaticity. In an ACID plot, these are typically represented by arrows flowing in a clockwise direction within the rings.
Paratropic Currents: Counter-clockwise ring currents are paratropic and are indicative of anti-aromaticity.
For this compound, an ACID analysis would reveal the pathways of π-electron delocalization. It would allow for the identification of which rings exhibit strong aromatic character and which might have a reduced or even non-aromatic nature. This provides a detailed map of the electronic structure beyond simple electron counting rules.
Clar's Sextets and π-Electron Delocalization Analysis
A theoretical analysis of this compound would involve:
Identification of Clar Structures: Determining the possible resonance structures and identifying the one with the maximum number of Clar sextets.
Correlation with Other Aromaticity Indices: The predictions from Clar's rule would be correlated with quantitative computational measures of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values and the results from the ACID analysis. NICS calculations, which measure the magnetic shielding at the center of a ring, provide a numerical value for the aromaticity (negative values indicating aromaticity).
By combining these theoretical approaches, a comprehensive picture of the π-electron delocalization and the distribution of aromaticity within the complex framework of this compound can be constructed. This understanding is fundamental to predicting its chemical behavior and its potential applications in materials science and electronics.
Novel Delta Polynomials and Aromaticity Indices for this compound
The concept of aromaticity, a cornerstone of chemical theory, is quantified through various descriptors known as aromaticity indices. For large polycyclic aromatic hydrocarbons (PAHs) like this compound, these indices provide crucial insights into electronic delocalization and stability. A recent development in this area is the introduction of delta polynomials, derived from the characteristic and matching polynomials of molecular graphs. From these delta polynomials, natural logarithmic aromatic indices have been developed, offering new perspectives on the aromaticity of complex systems, including fullerenes and large cycloarenes.
While a specific delta aromaticity index for this compound has not been individually reported, the methodology has been applied to the circumcoronene (B1264081) series to extrapolate results for graphene. This approach suggests that the delta index is a valuable tool for quantifying aromaticity in very large PAHs. For instance, the scaled logarithmic aromatic delta index for circumcoronene is 6.137828. These indices are particularly useful for comparing the aromatic character of different large structures and are recommended for use alongside other indicators like the HOMO-LUMO gap.
Beyond the novel delta polynomials, a variety of other aromaticity indices are employed to characterize PAHs:
Structural Indices : The Harmonic Oscillator Model of Aromaticity (HOMA) and Bond Length Alternation (BLA) are based on the geometric structure, evaluating the degree of bond length equalization. sci-hub.stmdpi.com For internal rings in large PAHs, HOMA values can sometimes be overestimated due to the influence of adjacent rings. sci-hub.st
Electronic Indices : These indices are based on electron delocalization. Examples include the Para-Delocalization Index (PDI), the Aromatic Fluctuation Index (FLU), and the Multicenter Index (MCI). mdpi.com PDI is effective for six-membered rings, while FLU and MCI can be applied more broadly to assess local and global aromaticity. mdpi.com
Magnetic Indices : The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. nih.govugent.be It measures the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity. However, in large PAHs, NICS values can be influenced by currents from multiple circuits, not just the local ring. nih.govugent.be
These varied indices highlight that aromaticity is a multidimensional concept, and a comprehensive understanding requires the application of multiple, complementary methods.
Interactions of this compound with Adsorbates and Metal Atoms
The interaction of metal atoms with the surface of large PAHs is of significant interest for catalysis and materials science. This compound is frequently used as a finite model system to simulate the electronic surface of graphene. ntnu.no Computational studies using spin-polarized Density Functional Theory (DFT) have been employed to investigate the adsorption of a cobalt (Co) adatom on this compound. ntnu.no
The most energetically favorable position for the Co adatom is the hollow site, located at the center of a hexagonal ring. ntnu.no The adsorption energy for a single Co atom in this configuration was calculated to be -1.04 eV. ntnu.no This interaction is characterized by strong covalent bonding, which arises from the hybridization between the d orbitals of the cobalt atom and the pz orbitals of the carbon atoms in the pyrene (B120774) ring. This bonding induces a notable in-plane distortion of the PAH structure. ntnu.no
Further analysis reveals a small transfer of charge from the cobalt atom to the this compound surface, which results in a positive charge on the metal atom. This charge transfer is crucial as it can alter the catalytic activity of the metal. ntnu.no The interaction also affects the magnetic properties; the magnetic moment of the Co adatom is reduced upon adsorption due to the promotion of electrons from the 4s to the 3d states. ntnu.no Relativistic effects, accounted for using the Zero-Order Regular Approximation (ZORA), have been shown to be significant in these calculations. ntnu.no
| Property | Value | Description |
|---|---|---|
| Adsorption Site | Hollow Site | The Co atom is positioned at the center of a hexagonal carbon ring, which is the most stable configuration. ntnu.no |
| Adsorption Energy (Eads) | -1.04 eV | The energy released upon the adsorption of the Co atom onto the this compound surface. ntnu.no |
| Bonding Type | Covalent | Characterized by strong hybridization between Co d-orbitals and C pz-orbitals. ntnu.no |
Van der Waals forces, particularly π-π stacking interactions, are fundamental to the supramolecular chemistry of PAHs, influencing their aggregation and the formation of larger carbonaceous structures. Theoretical studies have explored these non-covalent interactions between this compound (denoted as P80, for its 80 carbon atoms in the core structure being studied) and smaller PAHs.
DFT calculations have been used to model the interaction energies of complexes formed between this compound and other PAHs. These studies provide insight into the cohesive forces in graphitic materials. For example, the interaction energies for π-stacked dimers have been computed for various partner molecules with this compound.
| Interacting System | Computational Method | Interaction Energy per C atom (kcal/mol) |
|---|---|---|
| Naphthalene (R10) : this compound (P80) | M06-2X/6-31G(d) | Approaches the experimental range of 1.08–1.32 from below. |
| Pyrene (R16) : this compound (P80) | M06-2X/6-31G(d) | Approaches the experimental range of 1.08–1.32 from below. |
| Coronene (B32277) (R24) : this compound (P80) | M06-2X/6-31G(d) | Approaches the experimental range of 1.08–1.32 from below. |
Note: The original study presents interaction energies for the complex, which are then normalized per carbon atom of the smaller PAH to approximate the exfoliated graphene cohesive energy.
These calculations often employ functionals like M06-2X, which are designed to better account for non-covalent interactions, along with basis sets such as 6-31G(d). The results indicate that the interaction energy, when normalized per carbon atom of the smaller interacting PAH, approaches the experimental exfoliation energy of graphite, validating the use of these large PAH dimers as models for π-π stacking in extended systems.
Modeling of Adsorption Energies and Chemical Bonding Characteristics (e.g., Co Adatom)
Computational Approaches for Studying Ground States and Excitation Energies
Determining the ground state geometry and the nature of electronic excited states in large PAHs like this compound is computationally demanding but essential for understanding their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for this purpose.
The process typically begins with a geometry optimization to find the lowest energy structure, or ground state, of the molecule. This is often performed using DFT with a functional like B3LYP in conjunction with a suitable basis set, such as 6-31+G(d). Once the optimized ground state geometry is obtained, TD-DFT calculations are performed to compute the electronic absorption spectra. These spectra reveal the energies of electronic transitions from the ground state to various excited states.
For this compound (C96H24), TD-DFT calculations are computationally intensive due to the large number of atoms. The choice of functional and basis set is critical; the B3LYP hybrid functional is commonly used. Such studies have been instrumental in investigating the role of large PAHs as potential carriers for the 2175 Å interstellar extinction bump, a long-standing astronomical mystery. The calculations provide theoretical spectra for neutral, cationic, and anionic forms of this compound, which can then be compared with observational data. While powerful, TD-DFT calculations for molecules of this size are at the edge of what is currently feasible, and the results can have uncertainties of around 0.3 eV for band positions.
Astrochemical and Interstellar Medium Relevance of Circumcircumpyrene
Circumcircumpyrene as a Candidate for Interstellar Extinction Bump Carriers (e.g., 2175 Å Feature)
One of the most prominent features in the interstellar extinction curve is a broad absorption bump centered around 2175 angstroms (Å), or 217.5 nanometers. The carrier of this feature has remained a mystery for decades, with various materials proposed as candidates. Very large PAHs, including this compound, are considered strong contenders due to their electronic properties.
Theoretical models and laboratory experiments suggest that the electronic transitions in large PAHs can produce absorption features in the ultraviolet region of the spectrum. The position and profile of these absorption bands are sensitive to the size, shape, and charge state of the PAH molecule. For a molecule like this compound, its large number of delocalized pi-electrons would give rise to a series of electronic transitions. The collective absorption from a population of such large PAHs could potentially reproduce the observed 2175 Å bump.
The size of a PAH molecule has a significant impact on its absorption spectrum. As PAHs grow larger, their absorption features tend to shift to longer wavelengths. For very large PAHs, the absorption bands can become very broad and strong. The charge state of the molecule—whether it is neutral, cationic (positively charged), or anionic (negatively charged)—also plays a critical role. Ionization alters the electronic structure, leading to shifts in the absorption wavelengths.
In the diffuse interstellar medium, PAHs are expected to exist predominantly as cations due to the harsh radiation environment. Theoretical calculations for large cationic PAHs show strong absorptions in the vicinity of the 2175 Å feature. The stability of very large PAHs like this compound against photodissociation makes them more likely to survive in the ISM and contribute to the interstellar extinction.
Spectral Matching and Observational Constraints
Modeling PAH Charge State Distributions in Diffuse and Translucent Clouds (e.g., HD 147889 Line of Sight)
To accurately assess the contribution of this compound and other large PAHs to interstellar phenomena, it is essential to model their charge state distribution in different astrophysical environments. Diffuse and translucent clouds are key regions for such studies. The line of sight towards the star HD 147889, which passes through a translucent cloud, has been a valuable laboratory for studying interstellar molecules.
Models of PAH charge states take into account the competing processes of ionization by stellar photons and recombination with electrons. The balance between these processes depends on the local physical conditions, including the strength of the radiation field, the electron density, and the gas temperature. For very large PAAs, their high ionization potential and large size influence their charge balance.
Recent models have begun to incorporate the properties of very large PAHs to better understand the observed abundances of various species. The charge state distribution of these large molecules affects not only their contribution to the extinction curve but also their role in the heating of the interstellar gas through the photoelectric effect.
Implications for Diffuse Interstellar Bands (DIBs) and Molecular Complexity in Space
The diffuse interstellar bands (DIBs) are a set of over 500 absorption lines seen in the spectra of stars, which are attributed to gas-phase molecules in the interstellar medium. The identity of the carriers of the DIBs is one of the longest-standing problems in astrophysics. While C60+ has been identified as the carrier of a few DIBs, the vast majority remain unidentified.
Large, gas-phase PAHs and their ions are considered prime candidates for DIB carriers. The electronic transitions of these molecules in the gas phase could produce the sharp, narrow absorption features characteristic of the DIBs. The sheer number of possible large PAHs, each with its own unique spectrum, could account for the large number of observed DIBs. This compound, if present in the gas phase in the ISM, would be expected to have a series of absorption bands in the visible and near-infrared regions of the spectrum, potentially corresponding to some of the observed DIBs.
The presence of such large and complex molecules in space has significant implications for our understanding of molecular complexity in the cosmos. The formation and survival of this compound and other very large PAHs demonstrate that complex organic molecules can be synthesized and persist in the harsh environment of the interstellar medium. These molecules may serve as building blocks for even more complex species, including prebiotic molecules.
Formation and Evolution Pathways of Large PAHs in Astrophysical Environments
The formation of small PAHs is thought to occur in the carbon-rich outflows of evolved stars. However, the pathways to forming very large PAHs like this compound in the interstellar medium are still a subject of active research. One proposed mechanism is the "bottom-up" growth, where smaller PAHs collide and react to form larger structures. This process could be facilitated on the surfaces of interstellar dust grains.
Another possibility is a "top-down" mechanism, where larger carbonaceous structures, such as amorphous carbon grains or even graphitic sheets, are fragmented by shocks or energetic processing, leading to the formation of large PAHs. The detection of C60 and other fullerenes in space lends support to the idea that large carbon molecules can form and exist in interstellar environments.
Once formed, the evolution of these large PAHs is governed by the physical conditions of their surroundings. They can be processed by ultraviolet radiation, cosmic rays, and shocks, leading to changes in their structure, size, and charge state. The resilience of very large PAHs to destruction allows them to be incorporated into developing planetary systems, potentially delivering complex organic material to young planets.
Circumcircumpyrene in Combustion Chemistry and Soot Formation Mechanisms
Role of Circumcircumpyrene as a Precursor in Hydrocarbon Flames and Soot Nucleation
In hydrocarbon flames, the formation of soot begins with the creation of molecular precursors, primarily PAHs. nih.gov These precursors grow in size through various chemical reactions, eventually reaching a critical point where they transition from the gas phase to form solid nanoscale particles in a process known as nucleation. nih.govrsc.org Large PAHs, such as this compound, are considered important precursors in this nucleation process. rsc.org
The prevailing theory of soot nucleation suggests that it involves the covalent reaction between two sufficiently large PAH molecules. uq.edu.au The accumulation of PAHs leads to the formation of solid primary particles, causing a rapid increase in particle numbers. This initial step is crucial as it dictates the subsequent properties of the soot particles, including their size, morphology, and chemical composition. cnrs.fr The dimerization of PAHs has been proposed as a key step in soot inception, although the stability of such physical dimers at high flame temperatures is a subject of debate. cnr.it Some studies suggest that reactive π-diradical aromatic soot precursors can undergo barrierless chain reactions, providing a thermally stable pathway to soot nanoparticle formation. cnr.it
Population Balance Models for Soot Formation Incorporating Large PAHs like this compound
To understand and predict soot formation, scientists utilize population balance models. These mathematical frameworks track the evolution of the soot particle size distribution by accounting for various physical and chemical processes. d-nb.info Detailed population balance models now incorporate the role of individual PAHs, including large species like this compound, to provide a more accurate representation of soot formation. cam.ac.ukcam.ac.uk
Population balance models for soot formation typically include the following key processes:
Nucleation: This is the initial formation of new soot particles from gas-phase precursors, such as large PAHs. uq.edu.aucnrs.fr The collision and reaction of two large PAH molecules is a widely accepted nucleation mechanism. uq.edu.au
Surface Growth: Once formed, nascent soot particles grow in size through the addition of gas-phase species to their surface. cnrs.fr The Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism is a well-known pathway for surface growth. mdpi.com Condensation of PAHs on the particle surface also contributes significantly to this process. d-nb.infomdpi.com
Coagulation: Soot particles collide and stick together to form larger particles. uq.edu.aucnrs.fr In the early stages, nascent, liquid-like particles can coalesce into larger primary particles. uq.edu.au Later, these primary particles form fractal-like aggregates. cnrs.fr
Maturation: Over time, the internal structure and composition of soot particles evolve. uq.edu.au This includes processes like carbonization, where the hydrogen content decreases, and cyclization, which leads to a more graphitic structure. nih.govuq.edu.au Sintering, the process by which aggregated particles fuse together, can also occur at high temperatures, leading to more spherical particles. mdpi.comresearchgate.net
Table 1: Key Processes in Soot Formation and their Description
| Process | Description | Key Species/Mechanisms Involved |
| Nucleation | Formation of new solid particles from gas-phase molecules. | Large PAHs, covalent reactions between PAHs. uq.edu.au |
| Surface Growth | Increase in particle size by addition of mass to the surface. | Acetylene (B1199291) (HACA mechanism), PAHs condensation. cnrs.frmdpi.com |
| Coagulation | Collision and sticking of particles to form larger entities. | Primary particles, aggregates. uq.edu.aucnrs.fr |
| Maturation | Evolution of particle internal structure and composition. | Carbonization, cyclization, sintering. nih.govuq.edu.au |
The elemental composition of PAHs, particularly the carbon-to-hydrogen (C/H) ratio, has a direct impact on the properties of the resulting soot particles.
Soot Maturity and C/H Ratio: The C/H ratio is a key indicator of soot maturity. tandfonline.com Incipient, or freshly formed, soot has a lower C/H ratio (around 1.4–2.5), while mature soot has a much higher C/H ratio (10–20). tandfonline.com As soot particles mature within a flame, they undergo dehydrogenation and carbonization, leading to an increase in their C/H ratio. nih.gov
Influence on Physical Properties: The C/H ratio influences several physical properties of soot particles. For instance, the density of soot is related to its C/H ratio, with more mature soot having a higher density. tandfonline.com The optical properties of soot, such as its absorption cross-section, also change with the C/H ratio and the degree of sp2 hybridization, which is a measure of the graphitic character of the carbon. tandfonline.com
Impact on Mechanical Properties: Molecular dynamics simulations have shown that the mechanical properties of soot, such as hardness, are related to the degree of crosslinking between the constituent PAH molecules. ntu.edu.sg While the H/C ratio is a factor, the degree of crosslinking appears to be the dominant factor influencing hardness. ntu.edu.sg
Table 2: C/H Ratio and Properties of Soot Particles
| Soot Type | Typical C/H Ratio | Key Characteristics |
| Incipient Soot | 1.4 - 2.5 | Freshly formed, smaller size, may contain oxygen. tandfonline.com |
| Mature Soot | 10 - 20 | Turbostratic polycrystalline graphite-like structure, larger primary particles. tandfonline.com |
Processes of Soot Nucleation, Surface Growth, Coagulation, and Maturation
Thermodynamic Stability and Formation Pathways of this compound in High-Temperature Systems
The formation and persistence of large PAHs like this compound in high-temperature combustion environments are governed by their thermodynamic stability and the kinetics of their formation pathways.
Thermodynamic Stability: In the high-temperature range of 500 K to 3000 K, solid carbon is highly thermodynamically favorable. uq.edu.au The stability of a given PAH molecule is related to its structure. The presence of resonance-stabilized structures can increase molecular stability. rsc.org For a material to be thermodynamically stable, its energy cannot be lowered by decomposition into competing materials or by transitioning to an alternative crystal structure. osti.gov The Gibbs free energy, which includes entropic effects, is the key thermodynamic potential for evaluating stability at high temperatures. osti.gov
Formation Pathways: The formation of the first aromatic ring, typically benzene (B151609), is a critical step and is believed to occur from aliphatic molecules and radicals. cam.ac.uktsinghua.edu.cn Once formed, smaller PAHs grow into larger ones, like this compound, through mechanisms such as the HACA mechanism, which involves the addition of acetylene to aromatic radical sites. cam.ac.uk Other proposed mechanisms include reactions involving resonance-stabilized radicals. rsc.org The transformation of precursor molecules into more stable structures often involves a multi-step reaction process. leeds.ac.uk
The competition between the rates of formation, growth, and oxidation ultimately determines the concentration of large PAHs like this compound in a flame and their contribution to soot formation. researchgate.net
Future Research Trajectories and Potential Applications of Circumcircumpyrene
Advancements in Synthetic Methodologies for Ultralarge PAHs
The synthesis of ultralarge, well-defined PAHs like circumcircumpyrene presents a significant chemical challenge, often hampered by poor solubility and the need for precise control over bond formation. researchgate.net Historically, harsh methods such as high-temperature pyrolysis were common but offered poor yields and selectivity. researchgate.net Modern research focuses on developing milder and more efficient synthetic strategies, which can be broadly categorized into solution-phase chemistry and on-surface synthesis.
Solution-phase methods have seen significant advancements. Key strategies include:
Diels-Alder Cycloadditions: This powerful reaction is used to build up complex, multi-ring precursors from smaller building blocks. researchgate.netiupac.org
Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are invaluable for forming aryl-aryl bonds under relatively mild conditions, enabling the construction of large polyphenylene precursors. researchgate.netchemistryviews.org
Oxidative Cyclodehydrogenation: This is often the final and crucial step, planarizing three-dimensional precursors into the final flat, fully aromatic PAH. researchgate.netnii.ac.jp The Scholl reaction is a classic example, though modern variations use milder reagents like iron(III) chloride to improve yields and avoid unwanted side reactions. iupac.orgresearchgate.net
A paradigm shift in PAH synthesis has been the development of on-surface synthesis . This "bottom-up" approach involves depositing custom-designed molecular precursors onto a catalytically active surface, typically a metal like gold (Au) or a metal oxide like titanium dioxide (TiO₂), under ultrahigh vacuum conditions. nih.govmpg.deresearchgate.net Thermal annealing then triggers a sequence of reactions:
Polymerization: The precursor molecules couple to form long polymer chains. researchgate.net
Cyclodehydrogenation: A subsequent heating step induces intramolecular C-H bond activation and C-C bond formation, planarizing the polymers into atomically precise PAHs or graphene nanoribbons (GNRs). nih.govresearchgate.net
These advanced synthetic toolkits are crucial for producing this compound and even larger, more complex PAHs, which serve as structurally perfect models of graphene quantum dots. nii.ac.jp Overcoming the solubility issues of these large molecules remains a key challenge, necessitating characterization techniques like laser desorption/ionization time-of-flight mass spectrometry for materials that cannot be analyzed in solution. researchgate.net
Exploration of this compound in Photonics and Optoelectronic Devices
The unique electronic and photophysical properties of large PAHs, driven by their extensive π-electron systems, make them highly attractive for applications in organic electronics. iupac.orgrsc.org this compound, as a large, all-benzenoid graphitic molecule, is a candidate for use in next-generation optoelectronic devices. iupac.org While specific devices incorporating this compound have not yet been fabricated, research on similar large PAHs highlights several potential application areas:
Organic Semiconductors: The ability for large, flat PAHs to self-assemble via π-π stacking is critical for charge transport, making them suitable as the active layer in Organic Field-Effect Transistors (OFETs). rsc.orgrsc.org
Light-Emitting Materials: The electronic structure of large PAHs can be tuned by size and edge topology. nii.ac.jp For instance, PAHs with zigzag edges, a feature present in the broader class of nanographenes, can exhibit intense, long-wavelength luminescence, making them promising for Organic Light-Emitting Diodes (OLEDs) and solid-state lasers. nii.ac.jpoup.com
Photovoltaics: The strong absorption of light across the visible spectrum and the potential for efficient charge separation make PAHs interesting components for organic solar cells. iupac.org
The primary obstacle for these applications is often the limited stability and processability of these large molecules. chemistryviews.org Future research will likely focus on chemical functionalization to improve solubility and stability without disrupting the core electronic properties, thereby enabling their integration into functional devices.
Theoretical and Computational Refinements for Complex PAH Systems
Given the challenges in synthesizing and characterizing ultralarge PAHs, theoretical and computational methods are indispensable tools for predicting their properties and guiding experimental efforts. For this compound and its analogs, quantum chemical computations are crucial for understanding their electronic structure, stability, and spectroscopic signatures. iupac.org
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of large PAHs. oup.comoup.com These calculations are vital for several reasons:
They allow researchers to predict the optical and electronic properties before undertaking complex syntheses.
They provide a direct comparison with experimental spectra, aiding in the identification of molecules in complex mixtures.
They are essential for interpreting astronomical observations, where the spectra of PAHs are compared to unidentified interstellar absorption features. iupac.orgoup.com
A significant challenge is the computational cost, which scales rapidly with the size of the molecule. Calculations for PAHs with nearly 100 carbon atoms, such as circumcircumcoronene (B1262555) and this compound, are at the edge of what is currently feasible with TD-DFT. iupac.orgoup.comoup.com Therefore, a key area of future research is the development of more efficient computational algorithms and refined theoretical models. These advancements will be necessary to handle even larger, more complex PAH systems and to improve the accuracy of predictions regarding their electronic, magnetic, and aromatic properties. rsc.org
Enhanced Understanding of Interstellar Chemistry and Soot Formation Processes
This compound and other large PAHs are central to two major areas of scientific inquiry: the chemistry of the interstellar medium (ISM) and the mechanisms of soot formation.
In astrophysics, PAHs are hypothesized to be the carriers of the Diffuse Interstellar Bands (DIBs) , a set of hundreds of unidentified absorption lines seen in the spectra of distant stars. researchgate.net They are also leading candidates for explaining the 2175 Å extinction bump , the strongest spectroscopic absorption feature in the interstellar extinction curve. iupac.orgoup.com Computational studies of this compound's electronic transitions show that mixtures of large PAHs can produce broad absorption features similar to the observed bump. iupac.orgresearchgate.net By modeling the electronic spectra of specific large PAHs like this compound, astronomers can test the PAH hypothesis and constrain the size, charge state, and structure of the molecules present in interstellar space. researchgate.netiupac.org
In combustion science, large PAHs are recognized as key precursors to soot , which forms during the incomplete combustion of hydrocarbon fuels. oup.comresearchgate.netacs.org The process is thought to involve the growth of smaller PAHs into larger structures, which then nucleate to form soot particles. This compound is considered a model for the nascent soot particles just before they aggregate. researchgate.net Understanding the relationship between the structure of these large PAHs and their tendency to coagulate is critical for developing cleaner and more efficient combustion technologies. researchgate.net Future research will focus on refining reaction networks and models that describe the growth from simple precursors to complex structures like this compound under flame conditions.
Q & A
Q. How should researchers structure supplementary materials for this compound studies to meet journal standards?
- Answer: Include raw spectral data (e.g., NMR .dx files), crystallographic CIFs, and computational input files. Annotate procedures in detail, referencing prior work to avoid redundancy. Use hyperlinks for in-text navigation to supplementary datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
